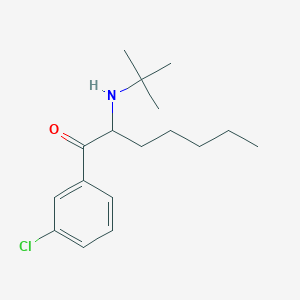
2-(N-tert-Butylamino)-3''-chloroheptanophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-tert-Butylamino)-3’-chloroheptanophenone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-tert-Butylamino)-3’-chloroheptanophenone typically involves the reaction of a heptanophenone derivative with tert-butylamine and a chlorinating agent. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the heptanophenone derivative, which serves as the core structure.
Amination: The heptanophenone derivative is then reacted with tert-butylamine under controlled conditions to introduce the tert-butylamino group.
Chlorination: Finally, a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is used to introduce the chloro substituent at the desired position on the heptanophenone backbone.
Industrial Production Methods
In an industrial setting, the production of 2-(N-tert-Butylamino)-3’-chloroheptanophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-tert-Butylamino)-3’-chloroheptanophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(N-tert-Butylamino)-3’-chloroheptanophenone has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-tert-Butylamino)-3’-chloroheptanophenone involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, while the chloro substituent may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-3-(tert-butylimino)-2-nitropropen-1-amine: This compound shares the tert-butylamino group but differs in the presence of a nitro group and a propenal backbone.
4-(N-tert-Butylamino)-2-phenylquinazoline: This compound also contains a tert-butylamino group but is based on a quinazoline structure.
Uniqueness
2-(N-tert-Butylamino)-3’-chloroheptanophenone is unique due to its specific combination of a heptanophenone backbone with a tert-butylamino group and a chloro substituent
Properties
Molecular Formula |
C17H26ClNO |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)heptan-1-one |
InChI |
InChI=1S/C17H26ClNO/c1-5-6-7-11-15(19-17(2,3)4)16(20)13-9-8-10-14(18)12-13/h8-10,12,15,19H,5-7,11H2,1-4H3 |
InChI Key |
OROOSQVGDDDAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















